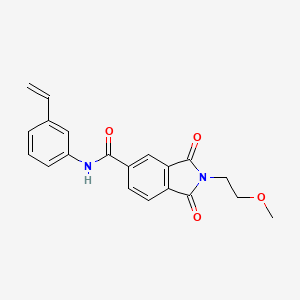
2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MVE-2 and is synthesized using a specific method, which will be discussed in detail below. In
作用机制
The mechanism of action of MVE-2 involves its interaction with specific molecular targets in cells. Studies have shown that MVE-2 can inhibit the activity of certain enzymes that are involved in the regulation of cell growth and survival. Additionally, MVE-2 can induce the production of reactive oxygen species, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MVE-2 are complex and depend on the specific target cells and tissues. Studies have shown that MVE-2 can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, MVE-2 can inhibit the proliferation of cancer cells and induce cell cycle arrest. MVE-2 has also been shown to have anti-inflammatory and anti-oxidant effects, which can help reduce oxidative stress and inflammation in cells.
实验室实验的优点和局限性
MVE-2 has several advantages for lab experiments, including its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using MVE-2 in lab experiments. One of the primary limitations is the lack of information on its toxicity and safety profile. Additionally, the synthesis of MVE-2 is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for research on MVE-2. One area of interest is in the development of new drugs that are based on the structure of MVE-2. Additionally, further studies are needed to determine the safety and toxicity profile of MVE-2 in vivo. Finally, more research is needed to understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of MVE-2.
Conclusion:
In conclusion, 2-(2-methoxyethyl)-1,3-dioxo-N-(3-vinylphenyl)-5-isoindolinecarboxamide (MVE-2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MVE-2 has potent anti-cancer, anti-inflammatory, and anti-oxidant properties, and it can induce apoptosis in cancer cells by targeting specific molecular pathways. While there are limitations to using MVE-2 in lab experiments, further research is needed to fully understand its potential applications in drug development and disease treatment.
合成方法
The synthesis of MVE-2 involves the reaction of 3-vinylphenyl isocyanate with 2-(2-methoxyethyl) malonic acid diethyl ester in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
MVE-2 has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that MVE-2 has potent anti-cancer activity, and it can induce apoptosis in cancer cells by targeting specific molecular pathways. Additionally, MVE-2 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
N-(3-ethenylphenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-13-5-4-6-15(11-13)21-18(23)14-7-8-16-17(12-14)20(25)22(19(16)24)9-10-26-2/h3-8,11-12H,1,9-10H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPFCBRFNIANBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

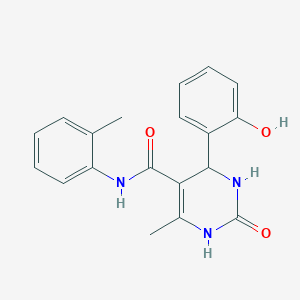
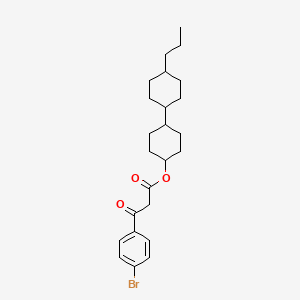
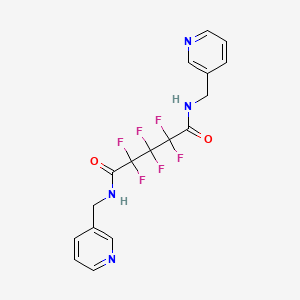
![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)
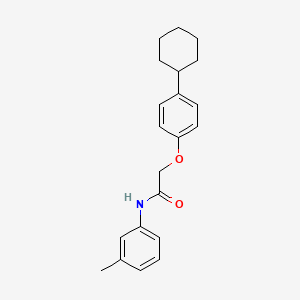
![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
amine hydrochloride](/img/structure/B5138210.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)